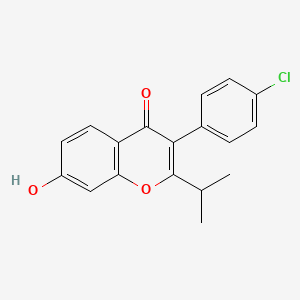
3-(4-Chlorophenyl)-7-hydroxy-2-isopropyl-chromen-4-one
Cat. No. B8274356
M. Wt: 314.8 g/mol
InChI Key: BKVKMEQBLSFZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07732435B2
Procedure details


A mixture of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)-ethanone (100 g, 0.382 mol), iso-butyric acid anhydride (380 ml, 2.29 mol) and dry pyridine (380 ml, 4.69 mol) is stirred at 140° C. for 12 h and then allowed to cool to room temperature. The volatile components are removed in vacuo, and the resulting dark brown oil is dried under high vacuum to give crude isobutyric acid 3-(4-chlorophenyl)-2-isopropyl-4-oxo-4H-chromen-7-yl ester. To a mixture of this crude ester and methanol (400 ml) is added aqueous KOH (250 ml, 5 M) [CAUTION: EXOTHERM]. The dark solution is stirred for 1.5 h, and the methanol is then evaporated in vacuo. The resulting solution is acidified with 2 M HCl to pH 3 to give a brown precipitate, which is removed by filtration. The brown solid is washed with water (3×) and isopropyl ether and then air-dried. The remaining aqueous solution is extracted with ethyl acetate (4×), and the combined organic phases are washed with water (3×), dried (Na2SO4) and evaporated to give a red oil, which solidifies to give a brown solid. The brown solid is washed with isopropyl ether and air-dried. The combined aqueous phases are extracted again (ethyl acetate) to provide a third crop of product.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][C:13]([O:19]C(=O)C(C)C)=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:25]([CH3:27])[CH3:26])=[CH:4][CH:3]=1.[OH-].[K+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:17](=[O:18])[C:16]3[C:11](=[CH:12][C:13]([OH:19])=[CH:14][CH:15]=3)[O:10][C:9]=2[CH:25]([CH3:27])[CH3:26])=[CH:6][CH:7]=1 |f:1.2|
|
Inputs


Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The dark solution is stirred for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol is then evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown precipitate, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The brown solid is washed with water (3×) and isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The remaining aqueous solution is extracted with ethyl acetate (4×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic phases are washed with water (3×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a red oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
WASH
|
Type
|
WASH
|
|
Details
|
The brown solid is washed with isopropyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined aqueous phases are extracted again (ethyl acetate)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide a third crop of product
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=CC=C(C=C1)C1=C(OC2=CC(=CC=C2C1=O)O)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
